molecular formula C3H9NO4S2 B3052259 N-Methyl-N-methylsulfonyl-methanesulfonamide CAS No. 3989-37-5

N-Methyl-N-methylsulfonyl-methanesulfonamide

Cat. No.: B3052259
CAS No.: 3989-37-5
M. Wt: 187.2 g/mol
InChI Key: OPKAGVRBWHZYKM-UHFFFAOYSA-N
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Description

N-Methyl-N-methylsulfonyl-methanesulfonamide is an organosulfur compound with the molecular formula C₃H₉NO₄S₂ It is characterized by the presence of both methyl and methanesulfonyl groups attached to a methanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-methylsulfonyl-methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as pyridine. The reaction typically proceeds as follows:

CH3SO2Cl+CH3SO2NHCH3CH3SO2N(CH3)SO2CH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{SO}_2\text{NHCH}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N(CH}_3\text{)}\text{SO}_2\text{CH}_3 + \text{HCl} CH3​SO2​Cl+CH3​SO2​NHCH3​→CH3​SO2​N(CH3​)SO2​CH3​+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-methylsulfonyl-methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Methyl-N-methylsulfonyl-methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-N-methylsulfonyl-methanesulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the additional methyl and methanesulfonyl groups.

    N-Methylmethanesulfonamide: Contains only one methyl group.

    N-Methyl-N-(methylsulfonyl)methanesulfonamide: Similar structure but different functional groups.

Uniqueness

N-Methyl-N-methylsulfonyl-methanesulfonamide is unique due to the presence of both methyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-N-methylsulfonylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO4S2/c1-4(9(2,5)6)10(3,7)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKAGVRBWHZYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294800
Record name N-(Methanesulfonyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-37-5
Record name N-Methyl-N-(methylsulfonyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98270
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Methanesulfonyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-methylsulfonyl-methanesulfonamide
Reactant of Route 2
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Reactant of Route 6
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